molecular formula C11H7ClN4 B1609510 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 28565-43-7

7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B1609510
CAS No.: 28565-43-7
M. Wt: 230.65 g/mol
InChI Key: PHVJNOYGIOXBRH-UHFFFAOYSA-N
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Description

7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their broad spectrum of pharmacological properties, including anticonvulsant, anticancer, and anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions typically involves binding to the active site of the enzyme, leading to inhibition of its activity .

Cellular Effects

The compound has shown cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to suppress the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to bind to the active site of CDK2, inhibiting its activity . This inhibition leads to alterations in cell cycle progression and induction of apoptosis within cells .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound are limited, compounds of similar structure have shown stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are yet to be thoroughly investigated. Related compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Given its structural similarity to other triazolopyrimidines, it may interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Based on its biochemical properties, it may interact with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Given its interactions with intracellular enzymes such as CDK2, it is likely to be found in the cytoplasm where these enzymes are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of H-1,2,4-triazol-5-amine with ethyl 4-chloro-3-oxobutanoate in acetic acid, followed by conversion to the desired compound using phosphorus oxychloride . This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products

The major products of these reactions are typically substituted triazolopyrimidines, which retain the core structure but exhibit different functional groups at the 7-position .

Properties

IUPAC Name

7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-6-9(8-4-2-1-3-5-8)15-11-13-7-14-16(10)11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVJNOYGIOXBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427982
Record name 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28565-43-7
Record name 7-Chloro-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28565-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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